molecular formula C11H11BrClN3O2 B8398464 N-Allyl-2-(2-bromo-4-chlorobenzoyl)hydrazinecarboxamide

N-Allyl-2-(2-bromo-4-chlorobenzoyl)hydrazinecarboxamide

Cat. No. B8398464
M. Wt: 332.58 g/mol
InChI Key: AAXPMDUPLDLZKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Allyl-2-(2-bromo-4-chlorobenzoyl)hydrazinecarboxamide is a useful research compound. Its molecular formula is C11H11BrClN3O2 and its molecular weight is 332.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H11BrClN3O2

Molecular Weight

332.58 g/mol

IUPAC Name

1-[(2-bromo-4-chlorobenzoyl)amino]-3-prop-2-enylurea

InChI

InChI=1S/C11H11BrClN3O2/c1-2-5-14-11(18)16-15-10(17)8-4-3-7(13)6-9(8)12/h2-4,6H,1,5H2,(H,15,17)(H2,14,16,18)

InChI Key

AAXPMDUPLDLZKX-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)NNC(=O)C1=C(C=C(C=C1)Cl)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A quantity of 10.0 g (40.1 mmol) of 2-bromo-4-chlorobenzhydrazide was suspended in 100 ml of THF at 50° C. and admixed with 3.59 ml (40.9 mmol) of allyl isocyanate in solution in 50 ml of THF. Stirring was continued for 16 h at 50° C. The batch was then allowed to cool to RT and diluted with 50 ml of diethyl ether. The precipitated solid was filtered off with suction, washed with a little diethyl ether and dried in an HV. This gave 11.30 g (85% of theory) of the title compound.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3.59 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

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